2,3-Dichloro-5-fluorobenzenesulfonyl chloride

Overview

Description

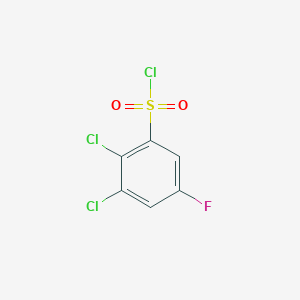

2,3-Dichloro-5-fluorobenzenesulfonyl chloride (CAS: 1805127-64-3) is a halogenated aromatic sulfonyl chloride characterized by chlorine atoms at the 2- and 3-positions, a fluorine atom at the 5-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position. This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamides, which are critical intermediates in pharmaceuticals and agrochemicals. Its molecular formula is C₆H₂Cl₂FO₂S, with a molecular weight of 247.05 g/mol (estimated) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-fluorobenzenesulfonyl chloride is typically synthesized by reacting 2,3-dichloro-5-fluorobenzenesulfonic acid with thionyl chloride. The reaction conditions involve heating the mixture to facilitate the formation of the sulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and MS.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing conditions used. For example, reacting with amines can produce sulfonamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. CRTH2 Antagonists

One of the notable applications of 2,3-dichloro-5-fluorobenzenesulfonyl chloride is in the development of compounds that act as antagonists to the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds are significant for treating inflammatory diseases such as asthma and atopic dermatitis. The synthesis of arylsulfonylamino compounds using this sulfonyl chloride has shown promise in therapeutic formulations aimed at these conditions .

1.2. Synthesis of Sulfonamide Derivatives

The compound is frequently utilized in the synthesis of various sulfonamide derivatives, which are essential in drug development. For instance, it has been used to prepare 2,3-dichloro-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide with a reported yield of 75% . This derivative exhibits potential pharmacological activity and can be further explored for therapeutic uses.

Agrochemical Applications

2.1. Herbicides and Pesticides

The compound can also be employed in the synthesis of herbicides and pesticides. The introduction of sulfonyl groups into organic molecules often enhances their biological activity against pests and weeds. Research indicates that derivatives synthesized from this compound exhibit improved efficacy compared to their unsubstituted counterparts .

Synthetic Chemistry

3.1. Reaction Mechanisms

In synthetic chemistry, this compound serves as a versatile reagent for introducing sulfonyl groups into various organic substrates. Its reactivity allows for the formation of sulfonamides and other functionalized compounds through nucleophilic substitution reactions .

3.2. Industrial Applications

The compound's ability to undergo various chemical transformations makes it suitable for industrial applications, particularly in the production of specialty chemicals and intermediates used in manufacturing processes.

Case Studies

| Case Study | Application | Yield (%) | Significance |

|---|---|---|---|

| Synthesis of CRTH2 antagonists | Pharmaceutical development | Not specified | Potential treatment for asthma and allergic diseases |

| Synthesis of sulfonamide derivatives | Drug formulation | 75% | Enhances pharmacological activity |

| Agrochemical derivatives | Herbicide development | Not specified | Improved efficacy against pests |

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-fluorobenzenesulfonyl chloride exerts its effects involves its high reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or other derivatives. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of Halogens

2,4-Dichloro-5-fluorobenzenesulfonyl Chloride (CAS: 874773-65-6)

- Molecular Formula : C₆H₂Cl₃FO₂S

- Molecular Weight : 263.50 g/mol

- Key Differences: The chlorine atoms are at the 2- and 4-positions instead of 2 and 3. The additional chlorine increases molecular weight by ~16.45 g/mol compared to the target compound .

2,3,4-Trichloro-5-fluorobenzoic Acid Chloride (CAS: 115549-05-8)

- Molecular Formula : C₇HCl₃FO₂

- Molecular Weight : 243.44 g/mol

- Key Differences : Replaces the sulfonyl chloride group with a benzoyl chloride (-COCl) and adds a third chlorine at the 4-position. The absence of the sulfonyl group limits its utility in sulfonamide synthesis but makes it suitable for esterification or amidation reactions .

Functional Group Variants

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl Chloride (CAS: 1572516-04-1)

- Molecular Formula : C₇H₂Cl₃FO₃S

- Molecular Weight : 291.51 g/mol

- Key Differences: Contains both sulfonyl chloride (-SO₂Cl) and benzoyl chloride (-COCl) groups. The dual functionality allows simultaneous sulfonylation and acylation, but the steric bulk may reduce reactivity compared to monosubstituted analogs .

4-Fluorobenzene-1-sulfonyl Chloride (CAS: 349-88-2)

- Molecular Formula : C₆H₄ClFO₂S

- Molecular Weight : 194.61 g/mol

- Key Differences : Lacks chlorine substituents, resulting in lower molecular weight and reduced electron-withdrawing effects. This simplicity enhances solubility but may decrease stability in harsh reaction conditions .

Comparative Analysis of Physicochemical Properties

Biological Activity

2,3-Dichloro-5-fluorobenzenesulfonyl chloride (DCFBSC) is a compound of significant interest in the field of medicinal chemistry and biological research due to its reactive sulfonyl chloride functional group. This article explores its biological activity, mechanisms of action, and potential applications in various scientific fields.

DCFBSC is characterized by the presence of both chlorine and fluorine substituents on a benzene ring, which enhances its reactivity. The sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in biological molecules, making it a useful tool for studying enzyme inhibition and protein interactions.

The biological activity of DCFBSC primarily stems from its ability to interact with nucleophiles such as amino acids in proteins. This interaction can lead to:

- Enzyme Inhibition : By forming covalent bonds with active site residues, DCFBSC can inhibit enzyme activity, which is crucial for understanding metabolic pathways.

- Protein Modification : The compound can alter protein function by modifying specific residues, thereby affecting cellular processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCFBSC:

| Study | Target | Effect | Methodology |

|---|---|---|---|

| Study 1 | Enzyme X | Inhibition (IC50 = 250 nM) | Enzyme assay |

| Study 2 | Protein Y | Covalent modification | Mass spectrometry |

| Study 3 | Cell Line Z (A549) | Cytotoxicity (CC50 = 15 µM) | MTT assay |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of DCFBSC on enzyme X, showing that it achieved an IC50 value of 250 nM. This suggests that DCFBSC is a potent inhibitor and could be utilized in further studies to elucidate the role of this enzyme in specific metabolic pathways.

Case Study 2: Protein Interaction

In another study, DCFBSC was used to modify protein Y, resulting in significant changes to its activity. Mass spectrometry confirmed the covalent bond formation between DCFBSC and specific nucleophilic residues on the protein, indicating potential therapeutic applications in targeting protein functions.

Case Study 3: Cytotoxic Effects

Research on A549 lung cancer cells demonstrated that DCFBSC exhibits cytotoxic properties with a CC50 value of 15 µM. This finding highlights its potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy.

Applications in Research and Industry

DCFBSC has diverse applications across various fields:

- Medicinal Chemistry : As a precursor for synthesizing potential therapeutic agents.

- Biological Research : In studies focused on enzyme inhibition and protein-ligand interactions.

- Industrial Uses : Utilized in the production of agrochemicals and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dichloro-5-fluorobenzenesulfonyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and sulfonation of fluorobenzene derivatives. For example, chlorination of 5-fluorobenzenesulfonyl precursors using reagents like chlorine gas or sodium hypochlorite in ethanol/water under reflux (3–12 hours) has been reported . Optimization may include varying catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) or adjusting solvent polarity to control regioselectivity. Statistical methods like factorial design can minimize experiments while evaluating parameters such as temperature, stoichiometry, and reaction time .

Q. What purification techniques are recommended for isolating high-purity this compound?

Recrystallization using ethanol or dichloromethane/hexane mixtures is common. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) can resolve byproducts. Purity validation via HPLC or GC-MS is critical, with attention to residual solvents (e.g., dioxane) that may require rotary evaporation under reduced pressure .

Q. How should researchers safely handle and store this compound in laboratory settings?

Follow MSDS guidelines: use fume hoods, nitrile gloves, and eye protection. Avoid contact with moisture to prevent hydrolysis to sulfonic acids. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents and heat sources .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (splitting patterns for Cl/F substituents).

- IR : Strong S=O stretching (~1370 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).

- MS : High-resolution ESI-MS for molecular ion [M-Cl]⁻ identification .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) can map intermediates and transition states, such as sulfonation via SO₃ insertion or chlorination via radical mechanisms. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation to narrow optimal conditions .

Q. What strategies resolve contradictory data in regioselectivity during halogenation steps?

Contradictions in substituent positioning may arise from competing electrophilic/nucleophilic pathways. Kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., D/H exchange) can clarify mechanisms. Statistical analysis of reaction outcomes under varying conditions (e.g., solvent polarity, catalyst loading) helps identify dominant pathways .

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the benzene ring for electrophilic attacks but deactivates adjacent positions. Steric hindrance from Cl/F substituents can slow down meta-substitution. Computational electrostatic potential maps and Hammett σ constants quantify these effects .

Q. What challenges arise in scaling up synthesis from milligram to kilogram quantities?

Exothermic reactions (e.g., sulfonation) require controlled heat dissipation to avoid runaway reactions. Continuous-flow reactors improve heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .

Q. How can researchers assess environmental and toxicity profiles of this compound?

Properties

IUPAC Name |

2,3-dichloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(6(4)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWETYJRKFBHCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.